An In-depth Technical Guide to the Physicochemical Characteristics of N-Hydroxy Norfloxacin
An In-depth Technical Guide to the Physicochemical Characteristics of N-Hydroxy Norfloxacin
Abstract
N-Hydroxy Norfloxacin is a significant metabolite of Norfloxacin, a widely used fluoroquinolone antibiotic. Understanding the physicochemical characteristics of this metabolite is paramount for a comprehensive grasp of the parent drug's pharmacokinetics, metabolic fate, and potential toxicological profile. This technical guide provides a detailed examination of the structural and physicochemical properties of N-Hydroxy Norfloxacin, contextualized by a thorough comparison with its parent compound. We will delve into its formation, chemical identity, and key parameters such as lipophilicity, ionization, and solubility. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the analytical methodologies required for its characterization.
Introduction: The Significance of N-Hydroxy Norfloxacin
Norfloxacin is a synthetic, broad-spectrum antibacterial agent that has been a cornerstone in treating various infections, particularly those of the urinary tract.[1][2] Its efficacy is rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3] However, the biotransformation of Norfloxacin in vivo leads to the formation of several metabolites, including N-Hydroxy Norfloxacin.[4]
The introduction of a hydroxyl group at the N-4 position of the piperazine ring fundamentally alters the molecule's physicochemical properties. These alterations can significantly impact its solubility, ability to cross biological membranes, and interaction with metabolic enzymes and biological targets. Therefore, a granular understanding of N-Hydroxy Norfloxacin is not merely academic; it is critical for predicting drug-drug interactions, assessing potential off-target effects, and developing more robust pharmacokinetic/pharmacodynamic (PK/PD) models for Norfloxacin.
Chemical Identity and Metabolic Formation
N-Hydroxy Norfloxacin is formed through the metabolic oxidation of the parent drug, Norfloxacin. This N-hydroxylation reaction is a common pathway for drugs containing piperazine moieties and is typically mediated by cytochrome P450 (CYP) enzymes in the liver.
Parent Compound: Norfloxacin
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IUPAC Name: 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid[1]
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Molecular Formula: C₁₆H₁₈FN₃O₃[1]
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Molecular Weight: 319.33 g/mol [3]
Metabolite: N-Hydroxy Norfloxacin
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IUPAC Name: 1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[5]
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Molecular Formula: C₁₆H₁₈FN₃O₄[5]
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Molecular Weight: 335.33 g/mol [5]
The metabolic conversion involves the direct addition of a hydroxyl group to one of the nitrogen atoms on the piperazine ring, as illustrated in the diagram below.
Figure 1: Metabolic pathway for the formation of N-Hydroxy Norfloxacin from Norfloxacin.
Core Physicochemical Properties: A Comparative Analysis
The addition of a polar hydroxyl group is expected to increase the hydrophilicity of the molecule. This has direct consequences on its solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to permeate biological membranes.
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Norfloxacin: The experimental LogP for Norfloxacin has been reported, though values vary. A value of 0.93 has been cited.[6]
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N-Hydroxy Norfloxacin: An estimated XLogP3 value of -0.2 is available from computational models.[5]
Insight: The negative shift in the LogP value from the parent drug to the metabolite is a direct and expected consequence of N-hydroxylation. This significant increase in hydrophilicity suggests that N-Hydroxy Norfloxacin will be less capable of passive diffusion across lipid bilayers compared to Norfloxacin. This could lead to lower tissue penetration but potentially faster renal clearance.
Ionization Constant(s) (pKa)
The pKa values of a molecule dictate its ionization state at different physiological pH values, which profoundly affects its solubility and binding interactions. Norfloxacin is a zwitterionic compound with two pKa values.[7]
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Norfloxacin: Experimental pKa values are approximately 6.34 (for the carboxylic acid) and 8.75 (for the piperazine nitrogen).[8] At physiological pH (~7.4), a significant portion of Norfloxacin exists as a zwitterion, which contributes to its low solubility.[7]
Insight: The introduction of the N-hydroxy group is not expected to drastically alter the pKa of the distant carboxylic acid. However, it will influence the basicity of the piperazine ring. The electron-withdrawing effect of the hydroxyl group would be expected to decrease the pKa of the adjacent nitrogen, making it less basic than the corresponding nitrogen in Norfloxacin. This shift could alter the overall charge distribution of the molecule at physiological pH.
Aqueous Solubility
Solubility is a key factor influencing bioavailability and formulation development. Fluoroquinolones, including Norfloxacin, are known for their poor aqueous solubility, especially around neutral pH.
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Norfloxacin: The solubility of Norfloxacin is highly pH-dependent. It is least soluble at a pH of 7.5.[1] The intrinsic solubility for the zwitterionic form is reported to be approximately 0.319 mg/mL.[7] Solubility increases significantly at pH values below 5 and above 10.[3]
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N-Hydroxy Norfloxacin: While specific quantitative solubility data for N-Hydroxy Norfloxacin is not available, general chemical principles suggest its solubility profile will also be pH-dependent.
Insight: The introduction of a hydroxyl group generally leads to an increase in aqueous solubility due to the potential for additional hydrogen bonding with water molecules.[9] Therefore, it is highly probable that N-Hydroxy Norfloxacin exhibits greater intrinsic solubility than its parent compound. This enhanced solubility could facilitate its excretion from the body.
Summary of Physicochemical Data
| Property | Norfloxacin | N-Hydroxy Norfloxacin | Causality of Difference |
| Molecular Weight ( g/mol ) | 319.33[3] | 335.33[5] | Addition of an oxygen atom. |
| LogP | 0.93 (Experimental)[6] | -0.2 (Computed)[5] | Increased polarity from the hydroxyl group. |
| pKa₁ (Carboxylic Acid) | ~6.34[8] | Not Experimentally Determined | Expected to be similar to Norfloxacin. |
| pKa₂ (Piperazine Ring) | ~8.75[8] | Not Experimentally Determined | Expected to be lower (less basic) due to the inductive effect of the OH group. |
| Aqueous Solubility | Low (~0.32 mg/mL at pH 7.25)[7] | Not Experimentally Determined | Expected to be higher than Norfloxacin due to increased polarity. |
Analytical Methodologies and Characterization
The identification and quantification of N-Hydroxy Norfloxacin in biological matrices require sensitive and specific analytical techniques, typically involving a combination of chromatography and mass spectrometry.
Experimental Protocol: LC-MS/MS for Metabolite Identification
This protocol outlines a general workflow for the detection and structural confirmation of N-Hydroxy Norfloxacin in a sample matrix (e.g., post-incubation with liver microsomes).
Objective: To identify the N-Hydroxy Norfloxacin metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
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Norfloxacin standard
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Sample containing potential metabolites
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High-purity water with 0.1% formic acid (Mobile Phase A)
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Acetonitrile with 0.1% formic acid (Mobile Phase B)
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C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
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LC-MS/MS system with an electrospray ionization (ESI) source
Workflow:
Figure 2: Workflow for the LC-MS/MS analysis of N-Hydroxy Norfloxacin.
Step-by-Step Methodology:
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Sample Preparation:
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To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to an HPLC vial for analysis.
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Rationale: This step removes large proteins that can interfere with the analysis and clog the LC system.
-
-
LC Separation:
-
Inject 5 µL of the prepared sample onto the C18 column.
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Use a flow rate of 0.4 mL/min.
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Apply a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
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Rationale: The reverse-phase column separates compounds based on polarity. The gradient elution ensures that both the more polar metabolite and the less polar parent drug are effectively resolved and eluted.
-
-
MS/MS Detection:
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Operate the ESI source in positive ion mode.
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Full Scan (MS1): Scan a mass range of m/z 100-500 to find the precursor ions. Norfloxacin will appear at [M+H]⁺ = 320.3. N-Hydroxy Norfloxacin is expected at [M+H]⁺ = 336.3, a +16 Da shift corresponding to the addition of an oxygen atom.
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Product Ion Scan (MS2): Select the precursor ion at m/z 336.3 for collision-induced dissociation (CID).
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Rationale: MS1 identifies the mass of the potential metabolite. MS2 fragments the molecule, providing a unique fingerprint that can be used to confirm its structure by comparing it to the fragmentation pattern of the parent drug.[10]
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Spectroscopic Profile
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Mass Spectrometry (MS): The key diagnostic feature for N-Hydroxy Norfloxacin is the +16 amu (atomic mass unit) shift in its molecular ion peak compared to Norfloxacin. The fragmentation pattern in MS/MS will likely show losses related to the piperazine ring, but the specific fragments will differ due to the presence of the hydroxyl group.[10]
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would definitively confirm the position of hydroxylation. The protons on the carbons adjacent to the N-hydroxy group would exhibit a downfield chemical shift compared to the equivalent protons in Norfloxacin.
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UV-Vis Spectroscopy: The core quinolone chromophore is responsible for UV absorbance. The UV spectrum of N-Hydroxy Norfloxacin is expected to be very similar to that of Norfloxacin, with maximal absorbance (λmax) around 275-278 nm. The N-hydroxylation on the distant piperazine ring should have a minimal effect on the electronic transitions of the quinolone core.
Pharmacological and Toxicological Implications
The altered physicochemical properties of N-Hydroxy Norfloxacin have direct biological consequences.
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Pharmacokinetics: The increased hydrophilicity (lower LogP, higher expected solubility) suggests that N-Hydroxy Norfloxacin will likely have a smaller volume of distribution and be more rapidly cleared by the kidneys compared to the parent drug.
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Toxicity: N-hydroxylation is a metabolic pathway sometimes associated with the formation of reactive metabolites that can lead to idiosyncratic drug toxicity. While there is no specific evidence for this regarding N-Hydroxy Norfloxacin, the chemical nature of N-hydroxy arylamines warrants consideration in any comprehensive toxicological assessment. The introduction of a hydroxyl group can also influence interactions with off-target proteins, such as enzymes involved in collagen synthesis.[4]
Conclusion
N-Hydroxy Norfloxacin, a key metabolite of Norfloxacin, possesses distinct physicochemical characteristics driven by the addition of a hydroxyl group to the piperazine moiety. While experimental data for this metabolite is sparse, computational data and established chemical principles provide a strong framework for understanding its properties. It is demonstrably more hydrophilic than its parent compound, as evidenced by its computed LogP value. This fundamental change is predicted to increase its aqueous solubility and alter its pKa, which collectively influence its ADME profile and potential for biological interactions. The analytical workflows presented herein, centered on LC-MS/MS, provide a robust methodology for the definitive identification and characterization of this metabolite, which is essential for advancing our understanding of Norfloxacin's complete in vivo lifecycle.
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Figure 1. Chemical Structures of Norfloxacin and N-Hydroxy Norfloxacin.
